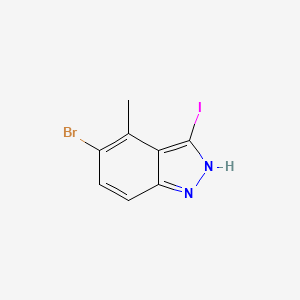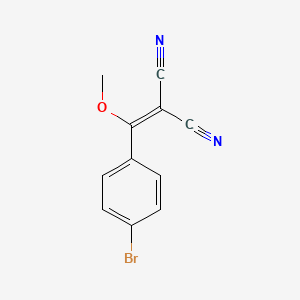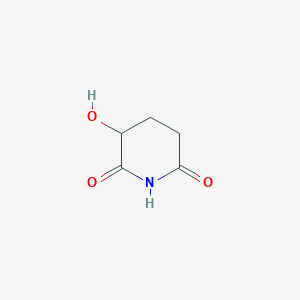
3-Hydroxypiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H7NO3. It is a derivative of piperidine, featuring a hydroxyl group at the third position and two keto groups at the second and sixth positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-2,6-dione can be achieved through several methods. One common approach involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving kilo-scale synthesis to meet industrial demands .
化学反応の分析
Types of Reactions: 3-Hydroxypiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
3-Hydroxypiperidine-2,6-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Hydroxypiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. For example, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, it can interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Piperidine-2,6-dione: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-piperidone: Similar structure but with only one keto group, leading to different chemical properties and reactivity.
2,6-Dioxopiperidine: Contains two keto groups but lacks the hydroxyl group, resulting in different biological activity.
Uniqueness: 3-Hydroxypiperidine-2,6-dione is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and drug development, making it a valuable compound in various fields .
特性
分子式 |
C5H7NO3 |
|---|---|
分子量 |
129.11 g/mol |
IUPAC名 |
3-hydroxypiperidine-2,6-dione |
InChI |
InChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9) |
InChIキー |
CCFXSFYJADFJBM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
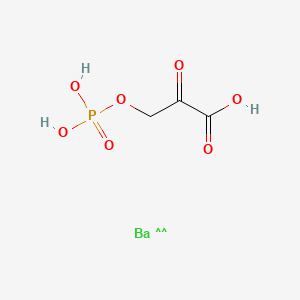
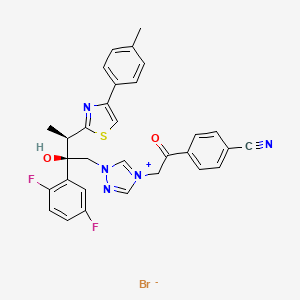
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
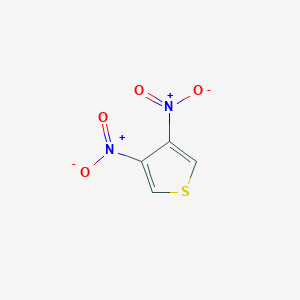
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
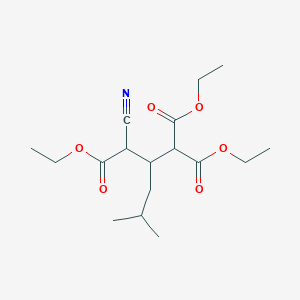
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
